

Solubility of 3-Methoxy-1,2-propanediol in organic solvents

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *3-Methoxy-1,2-propanediol*

Cat. No.: B053666

[Get Quote](#)

An In-depth Technical Guide to the Solubility of **3-Methoxy-1,2-propanediol** in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxy-1,2-propanediol, also known as glycerin- α -monomethyl ether, is a versatile organic compound with applications in various scientific fields. Its utility is often dictated by its solubility characteristics in different solvent systems. This technical guide provides a summary of the available solubility data for **3-Methoxy-1,2-propanediol** in organic solvents, a detailed experimental protocol for determining its solubility, and a visual representation of the experimental workflow.

Solubility of 3-Methoxy-1,2-propanediol

Currently, publicly available quantitative solubility data for **3-Methoxy-1,2-propanediol** in a wide range of organic solvents is limited. However, qualitative solubility information has been reported. The following table summarizes the known solubility characteristics.

Table 1: Qualitative Solubility of **3-Methoxy-1,2-propanediol** in Various Solvents

Solvent	CAS Number	Solubility Description
Water	7732-18-5	Very Soluble/Soluble[1][2]
Chloroform	67-66-3	Slightly Soluble[3]
Ethanol	64-17-5	Slightly Soluble[3]
Ethyl Acetate	141-78-6	Slightly Soluble[3]

Experimental Protocol for Solubility Determination

The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a liquid in a liquid solvent.[4][5][6] This protocol outlines the general procedure for determining the solubility of **3-Methoxy-1,2-propanediol** in an organic solvent of interest.

2.1. Materials

- **3-Methoxy-1,2-propanediol** (high purity)
- Selected organic solvent (analytical grade)
- Sealed vials (e.g., screw-cap glass vials with PTFE-lined septa)
- Thermostatically controlled shaker bath or orbital shaker
- Centrifuge (optional)
- Syringes and syringe filters (solvent-compatible, e.g., 0.45 µm PTFE)
- Volumetric flasks and pipettes
- Analytical balance
- Gas Chromatograph with Flame Ionization Detector (GC-FID) or other suitable analytical instrument (e.g., HPLC, NMR)

2.2. Methodology

2.2.1. Preparation of Standard Solutions

- Prepare a stock solution of **3-Methoxy-1,2-propanediol** of a known concentration in the chosen organic solvent.
- From the stock solution, prepare a series of standard solutions of decreasing concentrations by serial dilution. These will be used to create a calibration curve.

2.2.2. Sample Preparation and Equilibration

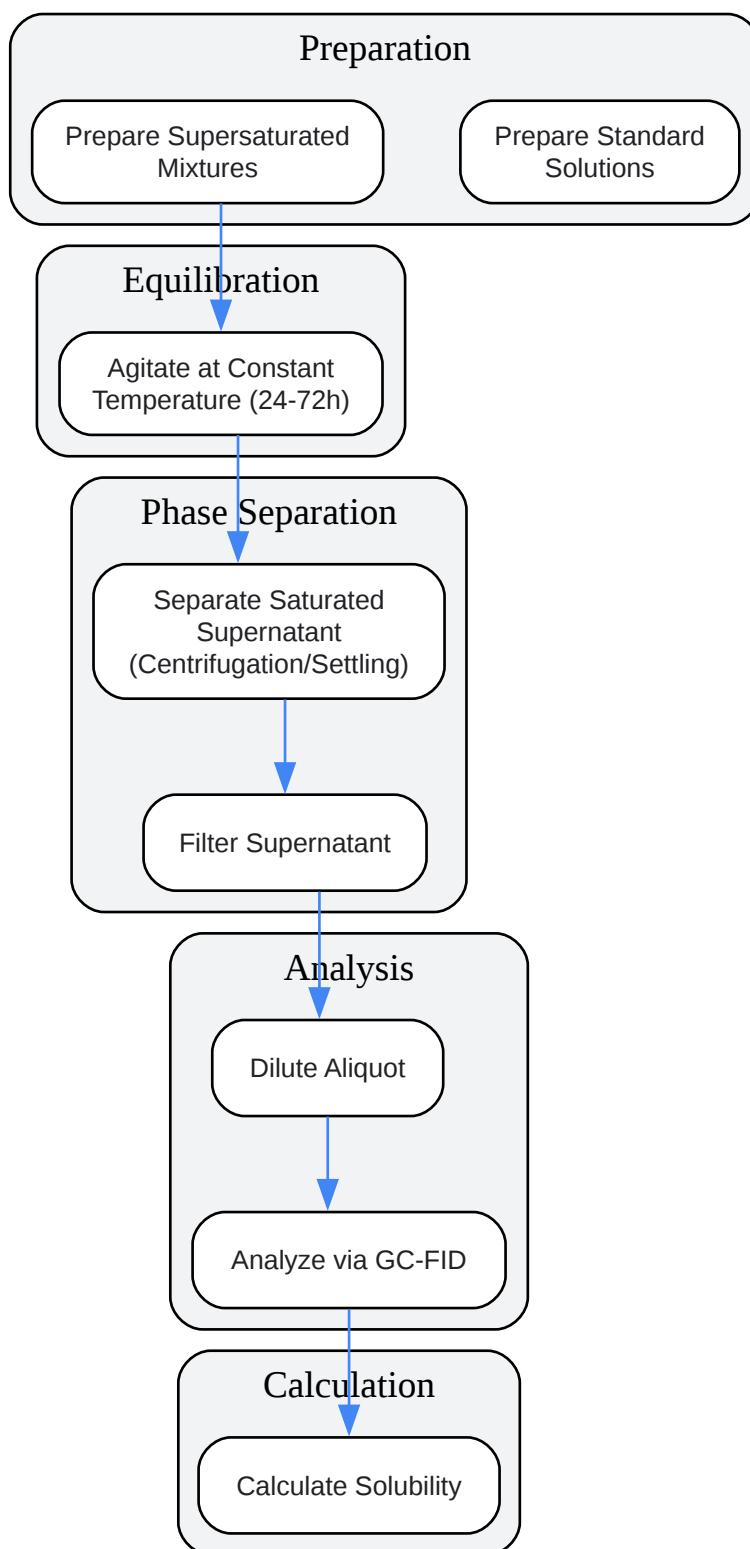
- Add a known volume of the organic solvent to a series of sealed vials.
- Add an excess amount of **3-Methoxy-1,2-propanediol** to each vial. The excess is crucial to ensure that a saturated solution is formed at equilibrium.
- Place the sealed vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
- Agitate the vials for a sufficient period to allow the system to reach thermodynamic equilibrium. This can range from 24 to 72 hours.^{[4][5]} Preliminary experiments may be necessary to determine the optimal equilibration time.

2.2.3. Phase Separation

- After equilibration, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for a period to allow the undissolved phase to separate.
- To ensure complete separation of the excess solute, the samples can be centrifuged.

2.2.4. Sample Analysis

- Carefully withdraw an aliquot of the clear, saturated supernatant using a syringe.
- Filter the aliquot through a syringe filter into a clean vial to remove any remaining undissolved droplets.
- Accurately dilute the filtered aliquot with the organic solvent to a concentration that falls within the linear range of the calibration curve.


- Analyze the diluted samples and the standard solutions using a calibrated GC-FID or other suitable analytical method.[7][8][9][10][11]

2.2.5. Data Analysis

- Construct a calibration curve by plotting the analytical signal (e.g., peak area from GC-FID) versus the concentration of the standard solutions.
- From the calibration curve, determine the concentration of **3-Methoxy-1,2-propanediol** in the diluted saturated samples.
- Calculate the solubility of **3-Methoxy-1,2-propanediol** in the organic solvent, taking into account the dilution factor. The solubility is typically expressed in g/100 mL or mol/L.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental determination of the solubility of **3-Methoxy-1,2-propanediol** using the shake-flask method.

[Click to download full resolution via product page](#)

Caption: Workflow for solubility determination using the shake-flask method.

Conclusion

While quantitative solubility data for **3-Methoxy-1,2-propanediol** in organic solvents is not readily available in the literature, its qualitative solubility is known in a few common solvents. For researchers requiring precise solubility values, the provided detailed experimental protocol based on the robust shake-flask method offers a clear pathway to obtaining this critical data. The accompanying workflow diagram provides a high-level visual guide to the experimental process. Accurate determination of solubility is fundamental for the effective application of **3-Methoxy-1,2-propanediol** in research and development, particularly in the pharmaceutical industry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Methoxy-1,2-propanediol(623-39-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. 3-Methoxy-1,2-propanediol, 98%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 3. 3-Methoxy-1,2-propanediol price,buy 3-Methoxy-1,2-propanediol - chemicalbook [m.chemicalbook.com]
- 4. enamine.net [enamine.net]
- 5. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 6. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ttu-ir.tdl.org [ttu-ir.tdl.org]
- 8. Fast determination of ethylene glycol, 1,2-propylene glycol and glycolic acid in blood serum and urine for emergency and clinical toxicology by GC-FID - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. Analytical Method [keikaventures.com]

- 11. GC-FID: Determination of Diethylene Glycol and Ethylene Glycol according to USP Propylene Glycol [perkinelmer.com]
- To cite this document: BenchChem. [Solubility of 3-Methoxy-1,2-propanediol in organic solvents]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b053666#solubility-of-3-methoxy-1-2-propanediol-in-organic-solvents]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com